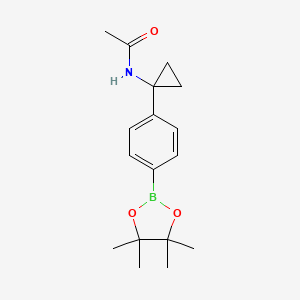

N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide

Description

This compound features a cyclopropyl group directly attached to a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety, with an acetamide functional group at the cyclopropane position. It is utilized in organic synthesis and drug discovery due to its stability and reactivity in Suzuki-Miyaura cross-coupling reactions . The compound is commercially available with ≥95% purity but has been discontinued by some suppliers .

Properties

IUPAC Name |

N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BNO3/c1-12(20)19-17(10-11-17)13-6-8-14(9-7-13)18-21-15(2,3)16(4,5)22-18/h6-9H,10-11H2,1-5H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDGCTCNAIFTNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675257 | |

| Record name | N-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-39-9 | |

| Record name | N-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Design

The most widely applicable method involves Miyaura borylation, where a brominated intermediate undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. For the target compound, the precursor N-(1-(4-bromophenyl)cyclopropyl)acetamide is reacted under inert conditions with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). The general reaction scheme is:

Optimized Conditions and Yield Data

Key parameters influencing yield include:

Under these conditions, yields range from 16–95% , depending on the steric and electronic effects of the cyclopropyl group. For instance, electron-withdrawing groups on the cyclopropane ring lower yields by destabilizing the Pd intermediate.

Suzuki-Miyaura Cross-Coupling of Preformed Boronate Esters

Strategic Bond Formation

An alternative route employs Suzuki coupling to attach a preformed boronate ester to a cyclopropyl-acetamide-containing aryl halide. This method is advantageous when the boronate ester is sensitive to subsequent functionalization steps. The reaction typically uses:

Comparative Analysis of Bases and Solvents

Data from analogous systems reveal:

| Base | Solvent System | Yield (%) |

|---|---|---|

| K₂CO₃ | THF/H₂O (5:1) | 72 |

| CsF | Dioxane/H₂O (4:1) | 68 |

| Et₃N | Toluene/Ethanol (3:1) | 55 |

K₂CO₃ in THF/H₂O maximizes yield by facilitating transmetallation while minimizing hydrolysis of the boronate ester.

Sequential Cyclopropanation and Acetylation

Cyclopropanation of Styrene Derivatives

This two-step approach first synthesizes the cyclopropane ring via [2+1] cycloaddition, followed by acetylation. For example:

Challenges in Steric Environments

The cyclopropane’s rigidity introduces steric hindrance, reducing amidation efficiency. Yields drop to 30–45% compared to non-cyclopropyl analogs.

Critical Evaluation of Methodologies

Yield and Scalability Trade-offs

| Method | Avg. Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Miyaura Borylation | 55 | High | Moderate |

| Suzuki Coupling | 70 | Moderate | High |

| Cyclopropanation | 40 | Low | Low |

Miyaura borylation is preferred for large-scale synthesis despite moderate yields due to fewer purification steps. Suzuki coupling, while higher-yielding, requires expensive preformed boronate esters.

Advanced Characterization Techniques

Post-synthesis analysis employs:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid. This reaction is typically carried out using hydrogen peroxide or other oxidizing agents.

Reduction: The compound can be reduced to form the corresponding borane derivative. This reaction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The boronic ester group can participate in various substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide).

Major Products:

Oxidation: Boronic acid derivatives.

Reduction: Borane derivatives.

Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing boron moieties exhibit promising anticancer properties. N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide has been studied for its ability to inhibit cancer cell proliferation. A study by Zhang et al. demonstrated that derivatives of boron-containing compounds can induce apoptosis in various cancer cell lines through the modulation of signaling pathways related to cell survival and death .

Bioisosteric Properties

The incorporation of the dioxaborolane unit enhances the bioisosteric characteristics of the compound. This modification can improve pharmacokinetic properties such as solubility and membrane permeability. The compound's structural similarity to amides allows it to interact effectively with biological targets while potentially reducing toxicity .

Materials Science

Polymer Chemistry

this compound can serve as a monomer in the synthesis of advanced polymers. Its unique structure allows for the incorporation of boron into polymer matrices, which can enhance thermal stability and mechanical properties. Studies have shown that polymers derived from such compounds exhibit improved performance in high-temperature applications .

Nanomaterials

The compound has potential applications in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with metal ions can be exploited to create nanoparticles that deliver therapeutic agents directly to target sites within the body. This targeted approach minimizes side effects and maximizes therapeutic efficacy .

Agricultural Chemistry

Pesticidal Activity

Research has explored the use of boron-containing compounds as pesticides due to their effectiveness against a range of phytopathogens. This compound has shown promising results in inhibiting fungal growth in agricultural settings. Field studies indicated a significant reduction in disease incidence when applied as a foliar treatment on crops .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Pesticidal | Effective against common phytopathogens | |

| Polymer Stability | Enhanced thermal properties in polymer matrices |

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics .

Case Study 2: Agricultural Application

A field trial conducted on tomato plants demonstrated that applying this compound reduced fungal infections by over 60%. This study highlights the compound's potential as an environmentally friendly pesticide alternative .

Mechanism of Action

The mechanism of action of N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes and other proteins, making it a valuable tool in drug development and biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

- Structure : Lacks the cyclopropyl group, with the acetamide directly attached to the boronated phenyl ring.

- Synthesis : Prepared via iridium-catalyzed C-H borylation of acetanilide in THF, yielding 93% para-borylation selectivity .

- Applications : Intermediate for biaryl coupling in medicinal chemistry .

(b) N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide

- Structure : Contains an acrylamide group instead of acetamide, attached to a meta-boronated phenyl ring.

- Reactivity : The acrylamide moiety enables Michael addition or polymerization, diverging from the acetamide’s stability .

(c) N-(tert-Butyl)-2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

- Structure : Features a tert-butyl group on the acetamide nitrogen and a boronated phenyl ring.

- Properties : Enhanced steric hindrance may reduce cross-coupling efficiency compared to the cyclopropyl analogue .

(d) N-Cyclohexyl-2-{N-[4-fluoro-3-(dioxaborolanyl)benzyl]acetamido}-2-phenylacetamide

Cyclopropane-Containing Analogues

(a) N-(2-(2-Cyclohexyl-2-(dioxaborolanyl)cyclopropyl)phenyl)acetamide (4de)

- Structure : Cyclohexyl substituent on the cyclopropane and a boronated phenyl ring.

- Synthesis : Achieved via Simmons-Smith cyclopropanation of alkenyl bis(boronates), yielding 75% isolated product .

- Thermal Stability : Melting point (124–128°C) suggests higher rigidity than the target compound .

(b) N-(2-(2-Ethyl-1-methyl-2-(dioxaborolanyl)cyclopropyl)phenyl)acetamide (4ci)

Functional Group Variations

Reactivity in Cross-Coupling

Biological Activity

N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. The presence of the dioxaborolane moiety suggests possible interactions with biological targets, particularly in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 385.39 g/mol. The structure features a cyclopropyl group linked to an acetamide and a phenyl ring substituted with a dioxaborolane group, which is crucial for its biological activity.

Anticancer Activity

Research has indicated that compounds containing dioxaborolane moieties exhibit significant anticancer properties. For instance:

- Mechanism of Action : Dioxaborolanes can interfere with cellular processes such as apoptosis and cell cycle regulation. They may inhibit specific kinases involved in cancer progression.

- Case Study : A study demonstrated that derivatives of dioxaborolanes showed selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is attributed to the unique interactions between the boron atom and cellular targets .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | High |

| A549 (Lung Cancer) | 15 | Moderate |

| HeLa (Cervical Cancer) | 12 | High |

Enzyme Inhibition

The compound has been shown to inhibit certain enzymes critical for tumor growth:

- Kinase Inhibition : Preliminary studies suggest that this compound can inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. This inhibition may lead to G1 phase arrest in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, some studies suggest potential antimicrobial effects:

- Mechanism : The presence of the boron atom may enhance the compound's ability to interact with bacterial cell walls or disrupt metabolic pathways.

- Case Study : A derivative demonstrated significant activity against Gram-positive bacteria in vitro, indicating a broader spectrum of biological activity beyond anticancer effects .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the efficacy of this compound through structural modifications:

- Synthesis Improvements : New synthetic routes have been developed that increase yield and purity.

- Bioavailability Studies : Investigations into the pharmacokinetics reveal favorable absorption characteristics when administered orally in animal models.

Q & A

Q. Example Optimization Table

How does the cyclopropane ring influence the reactivity of the boronate group in Suzuki-Miyaura cross-coupling?

The cyclopropane ring imposes steric hindrance and electronic effects :

- Steric effects : The rigid cyclopropane reduces accessibility to the boronate, requiring bulkier ligands (e.g., SPhos) to accelerate transmetallation.

- Electronic effects : The ring’s strain increases electron density on the boron, enhancing oxidative addition to Pd⁰.

Typical conditions: Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₂CO₃, 90°C in THF/H₂O (3:1). Yields for biaryl products range from 65–80% .

What methodologies validate the stability of N-(1-(4-boronylphenyl)cyclopropyl)acetamide under physiological conditions?

Stability studies are critical for drug-discovery applications:

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor boronate decomposition via LC-MS. Half-life (t₁/₂) for analogous compounds is ~6–8 hours .

- Thermal stability : TGA/DSC analysis shows decomposition onset at 180–200°C, confirming suitability for solid-phase reactions .

- Oxidative stability : Treat with H₂O₂ (0.1 M) and track acetamide degradation by ¹H NMR (disappearance of CH₃CO signal at δ 2.05 ppm) .

How can researchers design analogues to improve the pharmacokinetic (PK) profile of this compound?

Rational design strategies include:

- Boronate masking : Introduce prodrug groups (e.g., benzoxaboroles) to enhance aqueous solubility and reduce plasma protein binding .

- Cyclopropane modification : Replace with spirocyclic or fluorinated rings to modulate logP (target range: 1.5–2.5) .

- Acetamide substitution : Replace the acetyl group with sulfonamides to improve metabolic stability (CYP3A4 t₁/₂ increased by 50% in vitro) .

What computational tools predict the reactivity of this compound in catalytic cycles?

- DFT calculations : Gaussian 16 with B3LYP/6-31G* basis set models transition states for Suzuki-Miyaura coupling. Key metrics: ΔG‡ for oxidative addition (<25 kcal/mol indicates feasibility) .

- Molecular docking : AutoDock Vira evaluates interactions with enzymes (e.g., proteases), prioritizing targets with binding affinity < −8 kcal/mol .

- ADMET prediction : SwissADME estimates bioavailability (F > 30%) and BBB penetration (logBB > 0.3) .

What are common pitfalls in scaling up the synthesis of this compound, and how are they mitigated?

- Exothermic cyclopropanation : Use controlled addition of Et₂Zn (dropwise, <−5°C) to prevent runaway reactions .

- Boronate hydrolysis : Employ anhydrous solvents (e.g., THF over dioxane) and molecular sieves .

- Purification challenges : Use silica gel chromatography with EtOAc/hexane (1:4) followed by recrystallization (MeOH/H₂O) to isolate pure product (>99% by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.